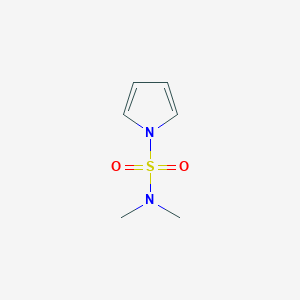
Potassium (2-carboxy-4-chlorophenyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2-carboxy-4-chlorophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. It is a derivative of boronic acid and is known for its stability and ease of handling. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
Potassium (2-carboxy-4-chlorophenyl)trifluoroborate can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). The reaction typically involves mixing the boronic acid with KHF2 in an appropriate solvent, followed by heating to facilitate the formation of the trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, often involves scalable procedures that ensure high yields and purity. These methods typically avoid the use of highly reactive or toxic reagents, making the process safer and more environmentally friendly .
化学反应分析
Types of Reactions
Potassium (2-carboxy-4-chlorophenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a potent nucleophile and can react with electrophiles without the need for transition-metal catalysts . Additionally, it is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid surrogate .
Common Reagents and Conditions
In Suzuki-Miyaura cross-coupling reactions, this compound is typically used with palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reactions are usually carried out in solvents like water, ethanol, or a mixture of both .
Major Products Formed
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Potassium (2-carboxy-4-chlorophenyl)trifluoroborate has a wide range of applications in scientific research:
作用机制
The mechanism by which potassium (2-carboxy-4-chlorophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the electrophilic coupling partner .
相似化合物的比较
Similar Compounds
- Potassium 4-chlorophenyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium (2-carboxyphenyl)trifluoroborate
Uniqueness
Potassium (2-carboxy-4-chlorophenyl)trifluoroborate is unique due to the presence of both a carboxyl group and a chlorine atom on the phenyl ring. This structural feature can influence its reactivity and the types of products formed in reactions. Compared to other potassium organotrifluoroborates, it offers distinct advantages in terms of stability and ease of handling .
属性
IUPAC Name |
potassium;(2-carboxy-4-chlorophenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClF3O2.K/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14;/h1-3H,(H,13,14);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNXEKYPTCCWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)C(=O)O)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClF3KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4aR,6S,7R,8R,8aR)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B8004449.png)

![(4aR,6S,7R,8R,8aR)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B8004462.png)
![(S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B8004470.png)


![5-tert-Butyl 2-ethyl 6-methyl-4-oxopyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B8004498.png)







